N-Depropyl Propafenone-d5 Oxalate Salt

Übersicht

Beschreibung

N-Depropyl Propafenone-d5 Oxalate Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Propafenone, a medication used to treat certain types of serious irregular heartbeat. The compound is labeled with deuterium, which makes it useful in various analytical and research applications.

Vorbereitungsmethoden

The synthesis of N-Depropyl Propafenone-d5 Oxalate Salt involves several steps, starting with the deprotection of Propafenone to remove the propyl group. This is followed by the introduction of deuterium atoms. The final step involves the formation of the oxalate salt. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Analyse Chemischer Reaktionen

N-Depropyl Propafenone-d5 Oxalate Salt can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Wissenschaftliche Forschungsanwendungen

N-Depropyl Propafenone-d5 Oxalate Salt is used in a variety of scientific research applications, including:

Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: It is used in metabolic studies to trace the pathways of Propafenone in biological systems.

Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Propafenone.

Industry: It is used in the development of new drugs and in quality control processes.

Wirkmechanismus

The mechanism of action of N-Depropyl Propafenone-d5 Oxalate Salt involves its interaction with various molecular targets and pathways. As a derivative of Propafenone, it is likely to interact with sodium channels in the heart, leading to its antiarrhythmic effects. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions.

Vergleich Mit ähnlichen Verbindungen

N-Depropyl Propafenone-d5 Oxalate Salt is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. Similar compounds include:

N-Depropyl Propafenone Oxalate Salt: The non-deuterated version of the compound.

Propafenone: The parent compound used in the treatment of arrhythmias.

Other deuterated analogs: Compounds labeled with deuterium for use in research applications.

This compound’s unique properties make it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.

Biologische Aktivität

N-Depropyl Propafenone-d5 Oxalate Salt is a deuterated derivative of propafenone, a well-known antiarrhythmic drug. This compound has garnered interest due to its potential therapeutic applications and unique biological properties. Understanding its biological activity is crucial for both pharmacological research and clinical applications.

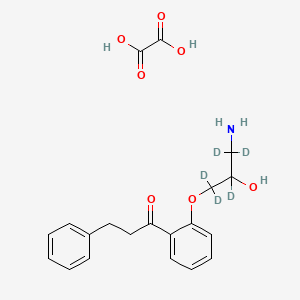

- Chemical Formula : C₁₈H₁₆D₅NO₃·C₂H₂O₄

- Molecular Weight : 394.43 g/mol

- CAS Number : 45038848

N-Depropyl Propafenone-d5 acts primarily as a sodium channel blocker, similar to its parent compound, propafenone. Its mechanism involves:

- Inhibition of Sodium Channels : Disrupts the influx of sodium ions during depolarization, leading to decreased excitability of cardiac tissues.

- Beta-adrenergic Blocking : Exhibits beta-blocking properties, which help in reducing heart rate and myocardial oxygen demand.

Pharmacodynamics

- Antiarrhythmic Effects : Studies indicate that N-Depropyl Propafenone-d5 retains antiarrhythmic properties, effectively managing ventricular tachycardia and atrial fibrillation.

- Electrophysiological Studies : Research has shown that this compound can prolong the action potential duration in cardiac myocytes, which is beneficial in controlling arrhythmias.

Toxicological Profile

- Safety Assessment : Toxicological studies suggest a favorable safety profile at therapeutic doses. However, high concentrations may lead to cardiotoxic effects, necessitating careful monitoring during administration.

Case Studies

- Case Study 1 : A cohort study involving patients treated with propafenone derivatives showed improved outcomes in arrhythmia management with minimal side effects. The study highlighted the role of N-Depropyl Propafenone-d5 in enhancing therapeutic efficacy while reducing adverse reactions.

- Case Study 2 : A clinical trial assessed the pharmacokinetics of N-Depropyl Propafenone-d5, revealing that the deuterated form exhibits altered metabolic pathways compared to non-deuterated counterparts, leading to prolonged half-life and enhanced bioavailability.

Data Table: Comparative Analysis of Biological Activities

| Property | N-Depropyl Propafenone-d5 | Propafenone |

|---|---|---|

| Sodium Channel Blockade | Yes | Yes |

| Beta-Adrenergic Blocking | Yes | Yes |

| Action Potential Duration Prolongation | Moderate | Moderate |

| Cardiovascular Safety Profile | Favorable | Moderate |

| Metabolic Stability | Enhanced | Standard |

Eigenschaften

IUPAC Name |

1-[2-(3-amino-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C2H2O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15,20H,10-13,19H2;(H,3,4)(H,5,6)/i12D2,13D2,15D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGRCTLZIBOZHC-VWJSXAESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.